2-Oxo-2-phenylethanethioamide

Description

BenchChem offers high-quality 2-Oxo-2-phenylethanethioamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Oxo-2-phenylethanethioamide including the price, delivery time, and more detailed information at info@benchchem.com.

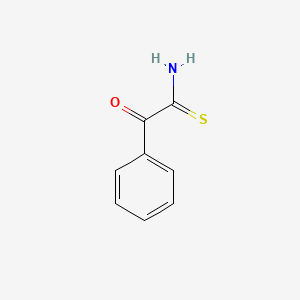

Structure

3D Structure

Properties

IUPAC Name |

2-oxo-2-phenylethanethioamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NOS/c9-8(11)7(10)6-4-2-1-3-5-6/h1-5H,(H2,9,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAROJBKRFGRRPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C(=S)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Synthesis of 2-Oxo-2-phenylethanethioamide

This guide details the synthesis and mechanistic underpinnings of 2-Oxo-2-phenylethanethioamide (also known as

Executive Summary

The synthesis of 2-oxo-2-phenylethanethioamide (

This guide analyzes three distinct pathways, ranked by their utility for specific research goals:

-

The Acyl Cyanide Route (Primary Protocol): Best for generating the unsubstituted primary thioamide (

).[1] -

The Modified Willgerodt-Kindler (Green Route): Best for generating stable

-dialkyl derivatives.[1][2] -

Selective Thionation (Lawesson’s Route): Best for converting existing

-keto amides.[1]

Part 1: The Acyl Cyanide Route (Nucleophilic Thio-Addition)

Target: Primary Thioamide (

This is the most direct method to access the unsubstituted parent molecule. Acyl cyanides possess a "masked" amide character.[1] The nitrile carbon is highly electrophilic due to the adjacent carbonyl, making it susceptible to attack by bisulfide (

Experimental Protocol

-

Precursor: Benzoyl Cyanide (

).[1][2] -

Reagents: Hydrogen Sulfide (

) gas or Sodium Hydrosulfide ( -

Solvent: Anhydrous Benzene or Dichloromethane (DCM).[1]

Step-by-Step Workflow:

-

Setup: Charge a flame-dried 3-neck flask with benzoyl cyanide (10 mmol) and anhydrous DCM (50 mL). Maintain temperature at 0°C.

-

Catalyst Addition: Add a catalytic amount of diethylamine (0.1 eq).[1] The base activates the

and the nitrile carbon. -

Addition: Bubble dry

gas through the solution for 30–45 minutes. Alternatively, add -

Monitoring: The reaction is rapid. Monitor via TLC (Hexane:EtOAc 3:1).[1] The disappearance of the nitrile stretch (

) in IR indicates completion. -

Workup: Evaporate solvent under reduced pressure (keep bath

to prevent decomposition). Recrystallize the yellow residue from benzene/petroleum ether.[1]

Mechanistic Insight

The reaction proceeds via the direct nucleophilic attack of the hydrosulfide anion on the nitrile carbon. The adjacent carbonyl group exerts a strong

Caption: Nucleophilic addition of hydrogen sulfide to benzoyl cyanide, facilitated by carbonyl activation.

Part 2: The Modified Willgerodt-Kindler Reaction

Target:

While the classic Willgerodt reaction converts alkyl aryl ketones to terminal thioamides, the modified arylglyoxal route specifically yields

Experimental Protocol

-

Precursor: Phenylglyoxal monohydrate (

).[1][2] -

Reagents: Elemental Sulfur (

), Secondary Amine (Morpholine or Piperidine).[1][2] -

Conditions: Solvent-free, 80°C.

Step-by-Step Workflow:

-

Mixture: In a reaction vial, combine phenylglyoxal monohydrate (1.0 mmol), elemental sulfur (1.5 eq), and morpholine (1.2 eq).

-

Heating: Heat the neat mixture to 80°C. The mixture will melt and become homogeneous.

-

Reaction: Stir for 45–60 minutes. The amine acts as both reactant and basic catalyst to open the sulfur ring.

-

Workup: Cool to room temperature. Add ethanol (5 mL) to precipitate the product. Filter and wash with cold ethanol.[1]

Mechanistic Insight

Unlike the standard Willgerodt reaction which involves migration of the carbonyl, this variation preserves the

-

Imine Formation: The amine condenses with the aldehyde of the glyoxal to form an enamine/iminium intermediate.

-

Sulfur Attack: The nucleophilic sulfur attacks the

-carbon (or the enamine double bond).[1] -

Redox: The intermediate undergoes an internal redox process where the

bond is oxidized to

Caption: The modified Willgerodt-Kindler pathway utilizing arylglyoxals to retain the alpha-keto functionality.

Part 3: Selective Thionation (Lawesson’s Reagent)

Target: Conversion of existing

This method is used when the amide bond is already formed.[1] The challenge is chemoselectivity : Lawesson’s Reagent (LR) can thionate both ketones and amides. However, amides are generally more nucleophilic (via the oxygen) than ketones, allowing for kinetic selectivity.[1][2]

Experimental Protocol

Step-by-Step Workflow:

-

Stoichiometry: Dissolve benzoylformamide (1.0 eq) in dry DME. Add LR (0.55 eq).[1] Note: LR provides two sulfur atoms per molecule.[1]

-

Temperature Control: Heat to 60°C. Do not reflux vigorously, as high heat promotes thionation of the ketone to a thioketone (which is unstable and leads to polymerization).

-

Duration: Monitor closely by TLC. The reaction typically completes in 1–3 hours.[1]

-

Quench: Cool and filter off the solid byproduct (polymeric phenylphosphonothioic anhydride).

-

Purification: Flash chromatography is essential to remove phosphorus impurities.[1]

Mechanistic Insight

LR dissociates into a dithiophosphine ylide.[1][3][4] The amide oxygen attacks the phosphorus, forming a four-membered thiaoxaphosphetane ring.[1] The driving force is the formation of the stable

Comparative Data Summary

| Feature | Acyl Cyanide Route | Willgerodt-Kindler (Modified) | Lawesson's Thionation |

| Product Scope | Primary Thioamides ( | Tertiary Thioamides ( | Pre-functionalized Amides |

| Atom Economy | High | Medium (Amine excess) | Low (Phosphorus waste) |

| Reaction Time | < 1 Hour | 1 Hour | 1–3 Hours |

| Key Risk | Toxic Gas ( | Amines can be odorous | Chemoselectivity (Over-thionation) |

| Yield | 85–95% | 70–90% | 60–80% |

References

-

Modified Willgerodt-Kindler Reaction

-

Lawesson's Reagent Mechanism

-

Acyl Cyanide Reactivity

-

General Thioamide Synthesis

Sources

- 1. Lawesson's reagent - Wikipedia [en.wikipedia.org]

- 2. Bot Verification [rasayanjournal.co.in]

- 3. Lawesson's Reagent [organic-chemistry.org]

- 4. mdpi.com [mdpi.com]

- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 7. Thioamide synthesis by thionation [organic-chemistry.org]

An In-Depth Technical Guide to the Spectroscopic Analysis of 2-Oxo-2-phenylethanethioamide

This guide provides a comprehensive technical overview of the spectroscopic analysis of 2-Oxo-2-phenylethanethioamide, a molecule of interest in organic synthesis and medicinal chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering insights into the structural elucidation of this α-keto thioamide through various spectroscopic techniques.

Introduction

2-Oxo-2-phenylethanethioamide belongs to the class of α-keto thioamides, which are valuable intermediates in the synthesis of various heterocyclic compounds, including thiazoles. The presence of adjacent carbonyl and thiocarbonyl groups imparts unique chemical reactivity and spectroscopic properties to this molecule. A thorough understanding of its spectroscopic signature is paramount for its identification, purity assessment, and the study of its chemical behavior. This guide will delve into the analysis of its Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectra.

A notable feature of 2-Oxo-2-phenylethanethioamide is its potential for keto-enol-enethiol tautomerism, an equilibrium between the diketo, enol, and enethiol forms. Spectroscopic analysis, particularly NMR and UV-Vis, provides a powerful tool to investigate this dynamic process.

Synthesis of 2-Oxo-2-phenylethanethioamide

The synthesis of 2-Oxo-2-phenylethanethioamide can be achieved through various methods, with the Willgerodt-Kindler reaction being a prominent route. This reaction typically involves the treatment of an aryl ketone, such as acetophenone, with sulfur and a secondary amine, like morpholine. A proposed mechanism for the formation of 2-Oxo-2-phenylethanethioamide from acetophenone is illustrated in Figure 1[1].

Figure 1: Proposed mechanism for the generation of 2-Oxo-2-phenylethanethioamide from acetophenone via a modified Willgerodt-Kindler reaction[1].

Spectroscopic Data Analysis

The following sections provide a detailed analysis of the expected spectroscopic data for 2-Oxo-2-phenylethanethioamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For 2-Oxo-2-phenylethanethioamide, both ¹H and ¹³C NMR provide critical information about its carbon-hydrogen framework.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of purified 2-Oxo-2-phenylethanethioamide in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the position of labile proton signals and the keto-enol equilibrium.

-

Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Use a pulse angle of 30-45 degrees.

-

Set the relaxation delay to 1-2 seconds.

-

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover the range of 0 to 220 ppm.

-

Use a proton-decoupled pulse sequence.

-

A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or more) are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

-

Reference the spectrum to the solvent peak.

-

¹H NMR Spectral Analysis

The ¹H NMR spectrum of 2-Oxo-2-phenylethanethioamide is expected to show signals corresponding to the aromatic protons of the phenyl group and the protons of the thioamide group. The chemical shifts will be influenced by the electron-withdrawing nature of the adjacent carbonyl and thiocarbonyl groups.

-

Aromatic Protons (C₆H₅): The five protons of the phenyl ring will appear in the aromatic region, typically between δ 7.4 and 8.0 ppm. The protons ortho to the carbonyl group are expected to be the most deshielded due to the anisotropic effect of the C=O bond. A complex multiplet pattern is anticipated.

-

Thioamide Protons (-CSNH₂): The two protons of the primary thioamide group are expected to appear as a broad singlet due to quadrupole broadening from the nitrogen atom and possible exchange with trace amounts of water in the solvent. Their chemical shift is highly dependent on the solvent and concentration and can range from δ 8.5 to 10.0 ppm. The absence of an adjacent chiral center means these protons are chemically equivalent.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

-

Carbonyl Carbon (C=O): The carbonyl carbon is expected to resonate at a significantly downfield chemical shift, typically in the range of δ 190-200 ppm. For comparison, the carbonyl carbon in 2-oxo-2-phenylethyl diisopropylcarbamate appears at δ 193.91 ppm[2].

-

Thiocarbonyl Carbon (C=S): The thiocarbonyl carbon is also highly deshielded and is expected to appear even further downfield than the carbonyl carbon, typically in the range of δ 200-210 ppm. In related thioamides, the C=S signal has been observed around δ 206-209 ppm[3].

-

Aromatic Carbons (C₆H₅): The six carbons of the phenyl ring will appear in the aromatic region (δ 125-140 ppm). The ipso-carbon (the carbon attached to the carbonyl group) will likely be a quaternary signal with a lower intensity. The chemical shifts of the ortho, meta, and para carbons will be distinct.

-

No Aliphatic Carbons: There are no sp³ hybridized carbon atoms in the primary structure of 2-Oxo-2-phenylethanethioamide.

Table 1: Predicted NMR Spectroscopic Data for 2-Oxo-2-phenylethanethioamide

| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Aromatic | 7.4 - 7.6 | Multiplet | 3H | m, p-H |

| Aromatic | 7.8 - 8.0 | Multiplet | 2H | o-H |

| Thioamide | 8.5 - 10.0 | Broad Singlet | 2H | -CSNH₂ |

| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | Assignment | ||

| Aromatic | 128.0 - 130.0 | m, o-C | ||

| Aromatic | ~134.0 | p-C | ||

| Aromatic | ~135.0 | ipso-C | ||

| Carbonyl | 190.0 - 200.0 | C=O | ||

| Thiocarbonyl | 200.0 - 210.0 | C=S |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The spectrum of 2-Oxo-2-phenylethanethioamide will be characterized by the stretching vibrations of the N-H, C=O, and C=S bonds, as well as vibrations associated with the aromatic ring.

Experimental Protocol: FT-IR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet. For ATR, a small amount of the solid sample is placed directly on the ATR crystal. For a KBr pellet, a few milligrams of the sample are ground with dry KBr powder and pressed into a thin, transparent disk.

-

Instrumentation: An FT-IR spectrometer is used to acquire the spectrum.

-

Acquisition:

-

The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.

-

A background spectrum of the empty sample holder (for ATR) or a pure KBr pellet is recorded first.

-

The sample spectrum is then recorded, and the background is automatically subtracted.

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

FT-IR Spectral Analysis

-

N-H Stretching: The N-H stretching vibrations of the primary thioamide group are expected to appear as two bands in the region of 3400-3100 cm⁻¹. The presence of two bands is characteristic of a primary amide or thioamide.

-

C=O Stretching: A strong absorption band corresponding to the carbonyl (C=O) stretching vibration is expected in the region of 1680-1660 cm⁻¹. The conjugation with the phenyl ring will lower the frequency compared to a simple aliphatic ketone.

-

C=S Stretching: The thiocarbonyl (C=S) stretching vibration is generally weaker than the C=O stretch and appears at a lower frequency, typically in the range of 1250-1050 cm⁻¹. This band can sometimes be coupled with other vibrations, making it less distinct.

-

Aromatic C-H and C=C Stretching: The aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹. The aromatic C=C stretching vibrations will give rise to several bands in the 1600-1450 cm⁻¹ region.

-

N-H Bending: The N-H bending vibration of the primary thioamide is expected around 1620-1590 cm⁻¹.

Table 2: Predicted FT-IR Absorption Bands for 2-Oxo-2-phenylethanethioamide

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3400 - 3100 | Medium |

| Aromatic C-H Stretch | > 3000 | Medium to Weak |

| C=O Stretch | 1680 - 1660 | Strong |

| N-H Bend | 1620 - 1590 | Medium |

| Aromatic C=C Stretch | 1600 - 1450 | Medium to Weak |

| C=S Stretch | 1250 - 1050 | Medium to Weak |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

-

Ionization: Electron Ionization (EI) or a soft ionization technique like Electrospray Ionization (ESI) can be used. EI is likely to cause significant fragmentation, while ESI will likely show a prominent protonated molecule peak [M+H]⁺.

-

Mass Analysis: A variety of mass analyzers can be used, such as a quadrupole, time-of-flight (TOF), or ion trap.

Mass Spectral Analysis (Predicted for EI)

-

Molecular Ion Peak (M⁺): The molecular ion peak for 2-Oxo-2-phenylethanethioamide (C₈H₇NOS) is expected at m/z = 165.

-

Key Fragmentation Pathways:

-

α-Cleavage: Cleavage of the bond between the carbonyl and thiocarbonyl groups is a likely fragmentation pathway. This would lead to the formation of the benzoyl cation (C₆H₅CO⁺) at m/z = 105, which is often a very stable and abundant fragment.

-

Loss of the Thioamide Group: Fragmentation could also involve the loss of the thioamide group as ·CSNH₂ (m/z = 59), leading to a fragment at m/z = 106 (C₆H₅CO⁺ + H).

-

Phenyl Cation: Further fragmentation of the benzoyl cation can lead to the formation of the phenyl cation (C₆H₅⁺) at m/z = 77.

-

Figure 2: Predicted key fragmentation pathway for 2-Oxo-2-phenylethanethioamide under Electron Ionization.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for studying conjugated systems and tautomeric equilibria.

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation: Prepare dilute solutions of 2-Oxo-2-phenylethanethioamide in various solvents of differing polarity (e.g., hexane, ethanol, acetonitrile, water).

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Acquisition:

-

Scan the absorbance of the solutions over a wavelength range of approximately 200-800 nm.

-

Use the pure solvent as a blank.

-

UV-Vis Spectral Analysis and Tautomerism

The UV-Vis spectrum of 2-Oxo-2-phenylethanethioamide is expected to show absorptions corresponding to π → π* and n → π* transitions.

-

π → π Transitions:* The conjugated system involving the phenyl ring, carbonyl group, and thiocarbonyl group will give rise to intense π → π* transitions, likely in the range of 250-350 nm.

-

n → π Transitions:* The non-bonding electrons on the oxygen and sulfur atoms can undergo n → π* transitions, which are typically weaker and appear at longer wavelengths.

The position and intensity of these absorption bands can be sensitive to solvent polarity, which can provide evidence for the existence of different tautomeric forms in solution[4][5][6][7]. For instance, an increase in solvent polarity might favor the more polar keto tautomer, leading to a shift in the absorption maxima. By comparing the spectra in different solvents, it may be possible to infer the relative stabilities of the keto, enol, and enethiol tautomers in solution.

Conclusion

The spectroscopic analysis of 2-Oxo-2-phenylethanethioamide provides a detailed picture of its molecular structure and electronic properties. NMR spectroscopy confirms the carbon-hydrogen framework, while FT-IR spectroscopy identifies the key functional groups. Mass spectrometry elucidates the molecular weight and fragmentation patterns, and UV-Vis spectroscopy offers insights into the electronic transitions and potential tautomeric equilibria. A combined and careful interpretation of these spectroscopic techniques is essential for the unambiguous characterization of this important synthetic intermediate.

References

- Thioamide N–C(S) Activation. The Royal Society of Chemistry. Available at: [Link].

- Kassehin, U. C., Gbaguidi, F. A., Kapanda, C. N., & Poupaert, J. H. Mechanism proposed for the generation of 2-oxo-2-phenylethanethioamide (5) from acetophenone (1). ResearchGate. Available at: [Link].

- 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. Available at: [Link].

- Electronic structure and tautomerism of thioamides. INIS-IAEA. Available at: [Link].

- Crystal structure of 2-oxo-2-phenylethyl diisopropylcarbamate. PMC. Available at: [Link].

- Combination of 1H and 13C NMR Spectroscopy. Thieme Connect. Available at: [Link].

- 2-phenylethanethioamide. ChemSynthesis. Available at: [Link].

- Shah, A., & Shah, A. A. Spectroscopic Studies and Keto-Enol Tautomeric Effect of Newer Schiff Bases of ortho-Hydroxy- benzaldehyde/naphthaldehyd. Asian Journal of Chemistry. Available at: [Link].

- Complete assignment of 1H and 13C NMR spectra of some 4'-substituted diethyl 1-methylthio- and diethyl 1-methylsulfonyl-2-oxo-2-phenylethylphosphonates. PubMed. Available at: [Link].

- 2-Oxo-2-phenyl-N-[(1R)-1-phenylethyl]acetamide - Optional[ATR-IR] - Spectrum. SpectraBase. Available at: [Link].

- Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. MDPI. Available at: [Link].

- UV-Vis absorption spectrum of the enol tautomer (in blue) and emission... ResearchGate. Available at: [Link].

- Supplementary Information. The Royal Society of Chemistry. Available at: [Link].

- 2-hydroxy-2-phenylethanethioamide. ChemSynthesis. Available at: [Link].

- Aval, M. M., Nakhaeipour, A., Vakili, M., & Mohammadi, A. Comparison of Tautomerization, Vibrational Spectra and UV-Vis Analysis of β-Ketoester With Acetylacetone. An Experimental and T. Semantic Scholar. Available at: [Link].

- Infrared Absorption Spectra of 2-Oxo-1,3-bis-(phenylhydrazono) Derivatives and Related Bis- and Tris-phenylhydrazones. PMC. Available at: [Link].

- Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. MDPI. Available at: [Link].

- 2-(2-Oxo-2-phenylethyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide. ResearchGate. Available at: [Link].

- Crystal structure and Hirshfeld surface analysis of 2-oxo-2-phenylethyl 3-nitroso-2-phenylimidazo[1,2-a]pyridine-8-carboxylate. PMC. Available at: [Link].

- How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. Available at: [Link].

- [2-Oxo-2-(2-phenylethylamino)ethyl] 5-nitrothiophene-2-carboxylate. PubChem. Available at: [Link].

- In vitro and in vivo characterization of JNJ-31020028 (N-(4-{4-[2-(diethylamino)-2-oxo-1-phenylethyl]piperazin-1-yl}-3-fluorophenyl)-2-pyridin-3-ylbenzamide), a selective brain penetrant small molecule antagonist of the neuropeptide Y Y(2) receptor. PubMed. Available at: [Link].

- 2): FTIR spectrum of phenylethylamine. ResearchGate. Available at: [Link].

Sources

- 1. researchgate.net [researchgate.net]

- 2. Crystal structure of 2-oxo-2-phenylethyl diisopropylcarbamate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. asianpubs.org [asianpubs.org]

- 5. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

2-Oxo-2-phenylethanethioamide CAS number and properties

A Strategic Synthon for N,S-Heterocyclic Architecture

Executive Summary

2-Oxo-2-phenylethanethioamide (CAS: 4602-31-7), also known as Benzoylthioformamide , represents a high-value synthetic intermediate in organic medicinal chemistry.[1] Characterized by its vicinal carbonyl and thiocarbonyl moieties, this

This guide provides a rigorous technical analysis of the compound's physiochemical profile, validated synthetic protocols, and its application in Hantzsch-type heterocyclizations.

Chemical Identity & Physiochemical Profile[2][3]

| Property | Specification |

| IUPAC Name | 2-Oxo-2-phenylethanethioamide |

| Common Synonyms | Benzoylthioformamide; Phenylglyoxylo-thioamide; |

| CAS Number | 4602-31-7 |

| Molecular Formula | C |

| Molecular Weight | 179.24 g/mol |

| Appearance | Yellow to orange crystalline solid |

| Melting Point | 120–123 °C (Decomposes upon prolonged heating) |

| Solubility | Soluble in EtOH, DMSO, DMF, CHCl |

| Stability | Sensitive to hydrolysis and oxidation.[2][3] Requires cold storage (2–8°C) under inert atmosphere. |

Structural Analysis

The molecule features a conjugated system where the phenyl ring is adjacent to an

-

Reactivity Hotspot 1 (S-Nucleophile): The sulfur atom is highly polarizable and serves as the primary nucleophile in alkylation reactions.

-

Reactivity Hotspot 2 (N-Nucleophile): The amide nitrogen acts as a secondary nucleophile, facilitating cyclization.

-

Electrophilic Center: The

-carbonyl carbon makes the adjacent methylene protons (in derivatives) or the thioamide carbon susceptible to nucleophilic attack depending on pH.

Synthetic Methodologies

To ensure high purity and atom economy, two primary routes are recommended. The Benzoyl Cyanide Route is preferred for laboratory-scale synthesis due to its operational simplicity and high yield.

Protocol A: Addition of Hydrogen Sulfide to Benzoyl Cyanide (Preferred)

This method exploits the high reactivity of the cyano group in benzoyl cyanide toward nucleophilic attack by hydrosulfide.

Reagents:

-

Benzoyl Cyanide (PhCOCN)

-

Hydrogen Sulfide (H

S) gas or Sodium Hydrosulfide (NaSH) -

Solvent: Diethyl ether or Ethanol

-

Catalyst: Diethylamine (Et

NH)

Step-by-Step Workflow:

-

Preparation: Dissolve 10 mmol of Benzoyl Cyanide in 20 mL of anhydrous diethyl ether in a three-neck round-bottom flask equipped with a gas inlet.

-

Cooling: Cool the solution to 0°C using an ice bath to mitigate the exothermicity of the addition.

-

Addition: Slowly bubble dry H

S gas through the solution for 30 minutes. Alternatively, add a stoichiometric amount of NaSH in ethanol dropwise. -

Catalysis: Add 0.1 equivalents of diethylamine. The solution will typically darken (yellow/orange) indicating thioamide formation.

-

Workup: Stir for 2 hours at room temperature. Evaporate the solvent under reduced pressure.

-

Purification: Recrystallize the crude yellow solid from ethanol/hexane to afford 2-oxo-2-phenylethanethioamide.

Protocol B: Willgerodt-Kindler Variation

While the Willgerodt-Kindler reaction typically converts aryl alkyl ketones to amides, modified conditions using morpholine and elemental sulfur can yield thioamide intermediates, though often with lower specificity for the

Visualization: Synthesis Pathway

The following diagram illustrates the nucleophilic addition mechanism from Benzoyl Cyanide.

Figure 1: Synthesis of 2-Oxo-2-phenylethanethioamide via H₂S addition to Benzoyl Cyanide.

Core Application: Hantzsch Thiazole Synthesis

The defining application of 2-oxo-2-phenylethanethioamide is its role as a 1,3-binucleophile in the Hantzsch synthesis. Reacting this compound with

Why this matters: This reaction constructs the thiazole core while retaining the benzoyl group at the C2 position, a substitution pattern difficult to achieve via other methods.

Experimental Protocol: Synthesis of 2-Benzoyl-4-phenylthiazole

Reagents:

-

2-Oxo-2-phenylethanethioamide (1.0 eq)

- -Bromoacetophenone (Phenacyl bromide) (1.0 eq)

-

Solvent: Ethanol (EtOH)

-

Base: None required (spontaneous) or NaOAc (to buffer HBr)

Workflow:

-

Dissolution: Dissolve 1.0 mmol of 2-oxo-2-phenylethanethioamide in 10 mL of absolute ethanol.

-

Addition: Add 1.0 mmol of

-bromoacetophenone in one portion. -

Reflux: Heat the mixture to reflux (78°C) for 3–5 hours. Monitor via TLC (SiO

, Hexane:EtOAc 3:1). -

Precipitation: Cool the reaction mixture to room temperature. The hydrobromide salt of the thiazole often precipitates.

-

Neutralization: Pour into ice water and neutralize with 10% NaHCO

solution to liberate the free base. -

Isolation: Filter the solid, wash with water, and recrystallize from EtOH.

Visualization: Hantzsch Mechanism

The mechanism involves an initial S-alkylation followed by an intramolecular cyclocondensation.

Figure 2: Mechanistic pathway for the Hantzsch Thiazole Synthesis using 2-Oxo-2-phenylethanethioamide.

Biological Potential & Pharmacophore Utility

While 2-oxo-2-phenylethanethioamide is an intermediate, the derivatives generated from it possess significant biological profiles:

-

Antimicrobial Agents: Thiazoles derived from this scaffold have shown efficacy against Gram-positive bacteria (e.g., S. aureus) by inhibiting cell wall synthesis.

-

Enzyme Inhibition: The 2-benzoylthiazole moiety is a known pharmacophore for inhibiting specific kinases and oxidases due to its ability to form hydrogen bonds and

-stacking interactions within the ATP-binding pocket. -

Anti-inflammatory: Derivatives synthesized via the "Smiles rearrangement" or subsequent modification of the thiazole ring have demonstrated COX-2 inhibitory potential.

Handling, Safety, and Storage

Safety Data Sheet (SDS) Summary:

-

Hazards: Irritant to eyes, respiratory system, and skin. Toxic if swallowed (releases H

S upon contact with strong acids). -

Odor: Characteristic sulfur/thioamide odor (unpleasant). Handle in a fume hood.

-

Storage:

-

Temperature: 2–8°C (Refrigerate).

-

Atmosphere: Store under Nitrogen or Argon to prevent oxidative desulfurization to the corresponding amide (Phenylglyoxylamide).

-

-

Disposal: Treat as hazardous chemical waste containing sulfur. Do not mix with oxidizing agents.

References

-

Kassehin, U. C., et al. (2007). Insight into the Willgerodt-Kindler Reaction of

-Haloacetophenone Derivatives. ResearchGate. Retrieved from [Link] -

PubChem. (n.d.). Compound Summary: Benzoyl Cyanide (Precursor).[2] Retrieved from [Link]

- Jagodzinski, T. (2003). Thioamides as Useful Synthons in the Synthesis of Heterocycles. Chemical Reviews.

Sources

Theoretical and computational studies of 2-Oxo-2-phenylethanethioamide

An In-Depth Technical Guide to the Theoretical and Computational-Driven Analysis of 2-Oxo-2-phenylethanethioamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive examination of 2-Oxo-2-phenylethanethioamide, a molecule of significant interest due to its versatile chemical structure. We will explore its synthesis, detailed spectroscopic characterization, and advanced computational analysis, offering insights into its electronic properties and potential as a scaffold in drug discovery. This document is structured to provide not just procedural steps, but the scientific rationale behind the methodologies, ensuring a deep and applicable understanding for professionals in the field.

Introduction: The Significance of the α-Oxo Thioamide Moiety

The 2-Oxo-2-phenylethanethioamide molecule incorporates an α-keto-thioamide functional group. This structural motif is of considerable interest in medicinal chemistry. The presence of carbonyl (C=O) and thiocarbonyl (C=S) groups, along with an amide linkage, creates a molecule with a rich electronic landscape, featuring multiple sites for hydrogen bonding and potential coordination with biological targets. Thioamides, in particular, are known isosteres of amides with distinct chemical and physical properties, including increased acidity of the N-H proton and different hydrogen bonding capabilities. Derivatives of related phenylethanone and acetamide structures have demonstrated a wide range of biological activities, including antimicrobial and anticancer properties, making this core a valuable starting point for drug development.[1][2][3]

Synthesis Pathway and Rationale

The synthesis of 2-Oxo-2-phenylethanethioamide can be approached through several routes, with the Willgerodt-Kindler reaction being a prominent and efficient method. This reaction facilitates the conversion of an aryl alkyl ketone (acetophenone in this case) into a thioamide.

Proposed Synthetic Protocol: Modified Willgerodt-Kindler Reaction

This protocol is based on the well-established reaction involving acetophenone, elemental sulfur, and an amine, such as morpholine, which acts as both a reagent and a solvent.[4]

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine acetophenone (1.0 eq), elemental sulfur (2.5 eq), and morpholine (3.0 eq).

-

Heating and Reflux: Heat the reaction mixture to reflux (approximately 129°C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC).

-

Work-up: After completion, allow the mixture to cool to room temperature. Pour the dark, viscous solution into a beaker of cold water, which will precipitate the crude product.

-

Purification: The crude solid is collected by vacuum filtration and washed thoroughly with water to remove excess morpholine and other water-soluble impurities. Further purification is achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure 2-Oxo-2-phenylethanethioamide.

Causality Behind Experimental Choices:

-

Excess Sulfur: A stoichiometric excess of sulfur is used to ensure the complete conversion of the ketone and to favor the formation of the thioamide over other potential side products.

-

Morpholine as Reagent/Solvent: Morpholine is a secondary amine that readily reacts with sulfur to form the reactive polysulfide species necessary for the reaction. Its high boiling point also makes it a suitable solvent for the reflux conditions required.[4]

-

TLC Monitoring: TLC is a crucial and straightforward technique to visually track the consumption of the starting material (acetophenone) and the formation of the product, allowing for optimal reaction timing.[5]

Caption: High-level workflow for the synthesis of 2-Oxo-2-phenylethanethioamide.

Experimental and Spectroscopic Characterization

Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic techniques provides a complete picture of the molecular structure.[6]

Workflow for Spectroscopic Analysis

Caption: Integrated workflow for the structural elucidation of the target molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[7]

Expected Vibrational Frequencies:

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Rationale |

|---|---|---|---|

| N-H | Stretching | 3300 - 3100 | The N-H bond stretch in a thioamide is characteristic and often appears as a broad peak. |

| Aromatic C-H | Stretching | 3100 - 3000 | Corresponds to the C-H stretching vibrations within the phenyl ring. |

| C=O (Keto) | Stretching | ~1680 | The carbonyl group adjacent to the phenyl ring shows a strong, sharp absorption band. |

| C=N / C=C | Stretching | 1600 - 1450 | These peaks arise from the thioamide group and aromatic ring vibrations. |

| C=S (Thioamide) | Stretching | 1250 - 1020 | The thiocarbonyl stretch is typically weaker and can be coupled with other vibrations. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[7]

Expected Chemical Shifts (δ) in ppm (relative to TMS):

| Proton/Carbon Type | Nucleus | Expected Chemical Shift (ppm) | Rationale |

|---|---|---|---|

| N-H ₂ | ¹H | 8.5 - 9.5 | The thioamide protons are deshielded and typically appear as a broad singlet. |

| Phenyl H | ¹H | 7.4 - 8.2 | Protons on the aromatic ring, with those ortho to the carbonyl group being the most deshielded.[8] |

| C =O | ¹³C | 190 - 200 | The ketonic carbonyl carbon is highly deshielded. |

| C =S | ¹³C | 200 - 210 | The thiocarbonyl carbon is even more deshielded than the carbonyl carbon. |

| Phenyl C | ¹³C | 128 - 135 | Aromatic carbons show signals in this characteristic region. |

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule.[9] The absorption of UV or visible light promotes electrons from a ground electronic state to an excited state. For 2-Oxo-2-phenylethanethioamide, the key transitions involve π → π* and n → π* excitations within the conjugated system of the phenyl ring and the α-oxo thioamide moiety.

Expected Absorptions:

-

π → π transition:* A strong absorption band is expected below 300 nm, associated with the conjugated π-system of the benzoyl group.

-

n → π transition:* Weaker absorption bands are expected at longer wavelengths (>300 nm), corresponding to the promotion of non-bonding electrons (from O and S) to anti-bonding π* orbitals.

Theoretical and Computational Analysis

Density Functional Theory (DFT) and related computational methods provide profound insights into the structural, electronic, and reactive properties of molecules, complementing experimental data.[10][11]

Computational Workflow

Caption: A standard workflow for the theoretical analysis of a small molecule.

Density Functional Theory (DFT) Studies

Protocol:

-

Structure Optimization: The geometry of 2-Oxo-2-phenylethanethioamide is optimized using a functional like B3LYP with a basis set such as 6-311++G(d,p).[12] This process finds the lowest energy conformation of the molecule.

-

Frequency Analysis: A frequency calculation is performed on the optimized structure. The absence of imaginary frequencies confirms that the structure is a true energy minimum.[10] The calculated vibrational frequencies can be compared with experimental FT-IR data.

-

Parameter Extraction: Key geometric parameters (bond lengths, bond angles, dihedral angles) are extracted from the optimized structure.

Rationale for Method Selection:

-

B3LYP Functional: The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is widely used because it provides a good balance between accuracy and computational cost for organic molecules.[13]

-

6-311++G(d,p) Basis Set: This is a triple-zeta basis set that includes diffuse functions (++) on heavy atoms and hydrogens, and polarization functions (d,p). This level of theory is robust for accurately describing the electronic structure, especially for systems with lone pairs and π-bonds.[14]

Predicted Geometric Data (Illustrative):

| Parameter | Bond | Predicted Value (Å) | Parameter | Angle | Predicted Value (°) |

|---|---|---|---|---|---|

| Bond Length | C=O | ~1.22 | Bond Angle | O=C-C | ~121.0 |

| Bond Length | C=S | ~1.65 | Bond Angle | S=C-N | ~125.0 |

| Bond Length | C-C (keto) | ~1.51 | Dihedral Angle | O=C-C=S | ~15.0 |

| Bond Length | C-N | ~1.36 | Dihedral Angle | C-C-Ph | ~25.0 |

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity and electronic properties.[12]

-

HOMO: Represents the ability to donate an electron (nucleophilicity).

-

LUMO: Represents the ability to accept an electron (electrophilicity).

-

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a key indicator of molecular stability. A large gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive.[12][15]

The HOMO-LUMO gap is directly related to the electronic transitions observed in UV-Vis spectroscopy. The energy of the transition can be approximated by ΔE.

Caption: Relationship between HOMO, LUMO, and electronic excitation energy.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of charge distribution and intramolecular interactions.[13] It examines charge delocalization from filled (donor) Lewis-type orbitals to empty (acceptor) non-Lewis orbitals. The stabilization energy (E²) associated with these interactions quantifies their significance. For 2-Oxo-2-phenylethanethioamide, significant interactions are expected between:

-

The lone pairs of the oxygen and sulfur atoms (LP(O), LP(S)).

-

The π-orbitals of the C=O, C=S, and phenyl ring systems.

-

The corresponding antibonding orbitals (π, σ).

These delocalization effects contribute significantly to the overall stability of the molecule.[13][16]

Molecular Docking and Drug Development Potential

Given that related structures show biological activity, molecular docking can be employed to predict the binding affinity and orientation of 2-Oxo-2-phenylethanethioamide within the active site of a biological target.[17][18]

Molecular Docking Protocol:

-

Target Selection: A protein target relevant to a disease (e.g., a bacterial enzyme or a cancer-related kinase) is selected, and its 3D structure is obtained from the Protein Data Bank (PDB).

-

Ligand Preparation: The DFT-optimized structure of 2-Oxo-2-phenylethanethioamide is prepared by adding charges and setting rotatable bonds.

-

Docking Simulation: Using software like AutoDock or PyRx, the ligand is docked into the defined active site of the target protein.[18] The program generates multiple binding poses and scores them based on binding energy (kcal/mol).

-

Analysis: The best-scoring poses are analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and amino acid residues in the active site.[10]

The results of docking studies can guide the rational design of more potent derivatives by suggesting modifications to the core structure that could enhance binding affinity and specificity. For example, the thioamide and carbonyl groups are prime candidates for forming hydrogen bonds with protein backbones or side chains.

Conclusion

The comprehensive analysis of 2-Oxo-2-phenylethanethioamide through a synergistic combination of synthetic chemistry, spectroscopy, and computational modeling provides a robust framework for understanding its fundamental properties. The detailed experimental protocols and theoretical workflows outlined in this guide serve as a self-validating system for researchers. The insights gained from DFT, HOMO-LUMO, and NBO analyses illuminate the molecule's electronic structure and reactivity, while molecular docking simulations pave the way for its exploration as a scaffold in the development of novel therapeutic agents. This integrated approach exemplifies a modern, efficient strategy in chemical and pharmaceutical research.

References

-

ResearchGate. (n.d.). Mechanism proposed for the generation of 2-oxo-2-phenylethanethioamide (5) from acetophenone (1). Retrieved from ResearchGate. [Link]

-

World Journal of Biology Pharmacy and Health Sciences. (2023). A review of compounds derivatives with antimicrobial activities. [Link]

-

Schröder, T., et al. (n.d.). The Bacteriostatic Activity of 2-Phenylethanol Derivatives Correlates with Membrane Binding Affinity. PMC. [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and the antimicrobial activity of novel derivatives of thieno[2,3-d]pyrimidine. [Link]

-

PubMed. (2022). Synthesis and Antibacterial Activities of 2-Oxo-N-phenylacetamide Derivatives Containing a Dissulfone Moiety Target on Clp. [Link]

-

El Messaoudi, N., et al. (n.d.). QSAR modeling and molecular docking studies of 2-oxo-1, 2-dihydroquinoline-4-carboxylic acid derivatives as p-glycoprotein inhibitors for combating cancer multidrug resistance. PMC. [Link]

-

Speckmeier, E., et al. (n.d.). Crystal structure of 2-oxo-2-phenylethyl diisopropylcarbamate. PMC. [Link]

-

Trends in Sciences. (2022). Computational Evaluation on Molecular Structure, Charge, NMR, Electronic (HOMO-LUMO) Properties, and Spectroscopic Profiling of Pioglitazone. [Link]

-

MDPI. (2022). Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. [Link]

-

International Journal of Institutional Pharmacy and Life Sciences. (2015). uv-visible spectroscopy- a review. [Link]

-

Der Pharma Chemica. (n.d.). Phenethylamide derivatives: Synthesis and evaluation of antimicrobial and antioxidant activity. [Link]

-

PubMed. (2012). Synthesis, biological evaluation and molecular docking studies of novel 2-(1,3,4-oxadiazol-2-ylthio)-1-phenylethanone derivatives. [Link]

-

ResearchGate. (2022). Synthesis, Characterization, DFT Studies and Molecular Docking Investigation of 2-oxo-Ethyl Piperidine Pentanamide-derived Sulfonamides as Anti-diabetic Agents. [Link]

-

PMC. (2021). Experimental and theoretical quantum chemical studies of 2-(2-acetamidophenyl)-2-oxo-N-(pyridin-2-ylmethyl)acetamide and its copper(II) complex: molecular docking simulation of the designed coordinated ligand with insulin-like growth factor-1 receptor (IGF-1R). [Link]

-

PMC. (2019). Computational studies of 2-(4-oxo-3-phenylthiazolidin-2-ylidene)malononitrile. [Link]

-

PMC. (n.d.). Crystal structure and Hirshfeld surface analysis of 2-oxo-2-phenylethyl 3-nitroso-2-phenylimidazo[1,2-a]pyridine-8-carboxylate. [Link]

-

ResearchGate. (n.d.). Spectroscopic studies of interactions of 2-(2-Oxo-2-Phenylethyl)-1, 2-benzisothiazol-3(2H)-one-1, 1-dioxide with human DNA. [Link]

-

MDPI. (2021). Computational Study of Structural, Molecular Orbitals, Optical and Thermodynamic Parameters of Thiophene Sulfonamide Derivatives. [Link]

-

ResearchGate. (n.d.). Molecular geometry, NBO analysis, Hyperpolarizability and HOMO-LUMO energies of 2-azido-1-phenylethanone using Quantum chemical calculations. [Link]

-

MDPI. (2022). Analysis of Solid Formulates Using UV-Visible Diffused Reflectance Spectroscopy with Multivariate Data Processing Based on Net Analyte Signal and Standard Additions Method. [Link]

-

MDPI. (2024). DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives. [Link]

-

Romanian Reports in Physics. (n.d.). STUDY OF THE OPTICAL PROPERTIES OF 2-THIOHYDANTOIN DERIVATIVES. [Link]

-

DergiPark. (n.d.). Investigation of Theoretical Calculations of 2-(1-Phenylethylideneamino) Guanidine Compound: NBO, NLO, HOMO-LUMO and MEP Analysis by DFT Method. [Link]

-

Journal of Applicable Chemistry. (2018). Synthesis, characterization and density function theory (DFT) calculations of two oxovanadium (IV) complexes derived from 1.10ph. [Link]

-

ResearchGate. (2017). Investigation of Theoretical Calculations of 2-(1-Phenylethylideneamino) Guanidine Compound: NBO, NLO, HOMO-LUMO and MEP Analysis by DFT Method. [Link]

-

Degres Journal. (2024). Bio-synthesis, NMR, FTIR, Mass spectra of 4-methyl-2-[(2E)-2-(1- phenylethylamine) hydrazinyl]-1, 3-benzothiazole derivatives an. [Link]

-

ResearchGate. (2019). Computational studies of 2-(4-oxo-3-phenylthiazolidin-2-ylidene) malononitrile. [Link]

-

The Royal Society of Chemistry. (2017). Supplementary Information. [Link]

-

ResearchGate. (n.d.). 1 H-NMR spectra of 2-phenylethylamine with host cone-3 (host-guest; 1 : 1 ratio, 5 × 10 −3 M) in (CDCl 3-CD 3 OD = 4 :1). [Link]

-

PubMed. (1997). Metabolism of phenylethanolamines and 2-oxo-2-phenylethylamines in the rat. [Link]

Sources

- 1. wjbphs.com [wjbphs.com]

- 2. Synthesis and Antibacterial Activities of 2- Oxo- N-phenylacetamide Derivatives Containing a Dissulfone Moiety Target on Clp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis, biological evaluation and molecular docking studies of novel 2-(1,3,4-oxadiazol-2-ylthio)-1-phenylethanone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Experimental and theoretical quantum chemical studies of 2-(2-acetamidophenyl)-2-oxo-N-(pyridin-2-ylmethyl)acetamide and its copper(II) complex: molecular docking simulation of the designed coordinated ligand with insulin-like growth factor-1 receptor (IGF-1R) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. researchgate.net [researchgate.net]

- 9. ijipls.co.in [ijipls.co.in]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Computational studies of 2-(4-oxo-3-phenylthiazolidin-2-ylidene)malononitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 14. tis.wu.ac.th [tis.wu.ac.th]

- 15. dergipark.org.tr [dergipark.org.tr]

- 16. researchgate.net [researchgate.net]

- 17. QSAR modeling and molecular docking studies of 2-oxo-1, 2-dihydroquinoline-4- carboxylic acid derivatives as p-glycoprotein inhibitors for combating cancer multidrug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

An In-Depth Technical Guide to Tautomerism in 2-Oxo-2-phenylethanethioamide and its Derivatives

Introduction

Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, is a fundamental concept in organic chemistry with profound implications in drug discovery and development.[1][2] The precise tautomeric form of a molecule can significantly influence its physicochemical properties, such as lipophilicity, acidity, and hydrogen bonding capacity, which in turn dictate its pharmacokinetic and pharmacodynamic profiles.[3][4] 2-Oxo-2-phenylethanethioamide and its derivatives, a class of α-oxothioamides, represent a fascinating scaffold for medicinal chemistry due to their potential for complex tautomeric equilibria.[5][6] This guide provides a comprehensive technical overview of the tautomeric phenomena in these compounds, offering insights for researchers, scientists, and drug development professionals.

The Landscape of Tautomerism in 2-Oxo-2-phenylethanethioamide

The structural framework of 2-oxo-2-phenylethanethioamide allows for two primary types of prototropic tautomerism: keto-enol and thione-enethiol tautomerism. This results in a potential equilibrium between at least three distinct forms: the diketo-thione form, the enol-thione form, and the keto-enethiol form.

Caption: Tautomeric equilibria in 2-oxo-2-phenylethanethioamide.

Keto-Enol Tautomerism

Similar to β-dicarbonyl compounds, the presence of an α-hydrogen in 2-oxo-2-phenylethanethioamide facilitates the interconversion between the keto and enol forms.[2][7] The equilibrium position is influenced by factors that stabilize the enol tautomer, such as the formation of an intramolecular hydrogen bond and conjugation with the phenyl ring.

Thione-Enethiol Tautomerism

The thioamide functionality introduces the possibility of thione-enethiol tautomerism. Generally, the thione form is thermodynamically more stable than the enethiol form in simple thioamides. However, the electronic environment within the α-oxothioamide scaffold can influence this equilibrium.

Factors Influencing Tautomeric Equilibrium

The predominance of a particular tautomer is not static but is rather a dynamic interplay of various internal and external factors.

Solvent Effects

The polarity of the solvent plays a crucial role in determining the tautomeric preference.[8][9]

-

Nonpolar Solvents: In nonpolar environments, the enol and enethiol forms, which can form intramolecular hydrogen bonds, are often favored. This internal stabilization reduces the interaction with the solvent.

-

Polar Protic Solvents: Polar protic solvents can disrupt intramolecular hydrogen bonds by forming intermolecular hydrogen bonds with the solute. This can shift the equilibrium towards the more polar keto-thione form.

-

Polar Aprotic Solvents: Solvents like DMSO can act as strong hydrogen bond acceptors, potentially stabilizing the enol and enethiol forms.[9]

Substituent Effects

The electronic nature of substituents on the phenyl ring or the thioamide nitrogen can significantly impact the tautomeric equilibrium.

-

Electron-Withdrawing Groups (EWGs): EWGs on the phenyl ring can increase the acidity of the α-protons, potentially favoring the enol form.

-

Electron-Donating Groups (EDGs): EDGs may have the opposite effect, stabilizing the keto form.

-

N-Substituents: The nature of the substituent on the thioamide nitrogen can influence the thione-enethiol equilibrium through steric and electronic effects.

Temperature

Temperature can influence the tautomeric equilibrium by affecting the relative Gibbs free energies of the tautomers. Variable-temperature NMR studies are often employed to quantify these effects.

Experimental Characterization of Tautomers

A multi-faceted approach combining various spectroscopic and analytical techniques is essential for the unambiguous characterization of the tautomeric forms of 2-oxo-2-phenylethanethioamide and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying tautomerism in solution.[10] The slow exchange between keto and enol/enethiol tautomers on the NMR timescale allows for the observation of distinct signals for each form.[8]

¹H NMR Spectroscopy Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, acetone-d₆) in an NMR tube.

-

Data Acquisition: Acquire a standard ¹H NMR spectrum at room temperature.

-

Spectral Analysis:

-

Identify the characteristic signals for each tautomer. The enolic proton typically appears as a broad singlet at a downfield chemical shift (δ > 10 ppm) due to intramolecular hydrogen bonding.

-

The α-proton signals will also have distinct chemical shifts and multiplicities for the keto and enol/enethiol forms.

-

-

Quantification: Integrate the well-resolved signals corresponding to each tautomer to determine their relative populations and calculate the equilibrium constant (KT).

¹³C NMR Spectroscopy:

¹³C NMR provides valuable information about the carbon framework of the different tautomers. The chemical shifts of the carbonyl and thiocarbonyl carbons are particularly diagnostic.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be used to monitor tautomeric equilibria, as different tautomers often exhibit distinct absorption maxima due to differences in their conjugated systems.

UV-Vis Spectroscopy Protocol:

-

Solution Preparation: Prepare dilute solutions of the compound in various solvents of differing polarity (e.g., hexane, acetonitrile, ethanol).

-

Spectrum Acquisition: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-500 nm).

-

Data Analysis: Analyze the changes in the absorption maxima (λmax) and molar absorptivity (ε) as a function of solvent polarity to infer the predominant tautomeric forms.

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive evidence of the tautomeric form present in the solid state. This technique reveals precise bond lengths and angles, allowing for the unambiguous identification of keto, enol, thione, and enethiol functionalities.

Workflow for X-ray Crystallography:

Caption: Workflow for determining solid-state tautomeric form via X-ray crystallography.

Computational Modeling of Tautomerism

Quantum chemical calculations, particularly Density Functional Theory (DFT), are invaluable for complementing experimental studies. These methods can predict the relative stabilities of different tautomers, transition state energies for their interconversion, and spectroscopic properties.

Typical Computational Workflow:

-

Structure Building: Construct the 3D structures of all possible tautomers.

-

Geometry Optimization: Perform geometry optimization for each tautomer in the gas phase and in different solvents using a suitable level of theory (e.g., B3LYP/6-31G(d,p)).

-

Frequency Calculations: Perform frequency calculations to confirm that the optimized structures are true minima and to obtain thermochemical data.

-

Energy Analysis: Compare the relative free energies of the tautomers to predict their equilibrium populations.

-

Spectra Simulation: Simulate NMR and UV-Vis spectra for each tautomer to aid in the interpretation of experimental data.

Quantitative Data Summary

The following table provides representative data for the tautomeric equilibrium of β-dicarbonyl and β-thioxoketone systems, which can serve as a reference for studies on 2-oxo-2-phenylethanethioamide and its derivatives.

| Compound | Solvent | Tautomer(s) Present | KT ([enol]/[keto]) | Reference |

| Acetylacetone | CDCl₃ | Keto, Enol | 4.9 | [9] |

| Acetylacetone | DMSO-d₆ | Keto, Enol | 0.4 | [9] |

| Dibenzoylmethane | CDCl₃ | Keto, Enol | >99 | [11] |

| Thioacetylacetone | CCl₄ | Enol, Enethiol | ~1 | [11] |

Implications in Drug Development

The ability of 2-oxo-2-phenylethanethioamide derivatives to exist in multiple tautomeric forms has significant implications for their biological activity. Different tautomers can exhibit distinct binding affinities for a biological target due to variations in their shape, hydrogen bonding capabilities, and electrostatic potential. Therefore, understanding and controlling the tautomeric equilibrium is a critical aspect of the drug design and optimization process for this class of compounds.

Conclusion

The tautomerism of 2-oxo-2-phenylethanethioamide and its derivatives is a complex phenomenon governed by a delicate balance of structural and environmental factors. A thorough understanding of these tautomeric equilibria is paramount for the rational design of new therapeutic agents based on this scaffold. By employing a combination of advanced spectroscopic techniques and computational modeling, researchers can elucidate the tautomeric landscape of these compounds, paving the way for the development of more effective and safer drugs.

References

-

Laurella, S., Sierra, M., Furlong, J., & Allegretti, P. (2012). Analysis of Tautomerism in β-Ketobuanamides by Nuclear Magnetic Resonance: Substituent, Temperature and Solvent Effects. Journal of Applied Solution Chemistry and Modeling, 1, 6-12. [Link]

-

Perrin, C. L. (2016). Electronic structure and tautomerism of thioamides. INIS-IAEA. [Link]

-

Hansen, P. E. (2023). Tautomerism of β-Diketones and β-Thioxoketones. MDPI. [Link]

-

Castro, E. A., et al. (2006). Tautomerism And Mass Spectra Of Thiomorpholides. TSI Journals. [Link]

-

Shestakov, A. S., & Chertkov, V. A. (2025). Tautomerism of β-dicarbonyl and β,β'-tricarbonyl compounds in protogenic media: The prototropy of hydroxonium derivatives of keto-enols. ResearchGate. [Link]

-

Laurella, S. L., et al. (2013). Substituent, Temperature and Solvent Effects on the Keto-Enol EQUILIBRIUM in β-Ketoamides: A Nuclear Magnetic Resonance Study. Scientific Research Publishing. [Link]

-

Laurella, S. L. (2021). Substituent, Temperature and Solvent Effects on the Keto-Enol Equilibrium in β-Ketoamides. ResearchGate. [Link]

-

Laurella, S. L., et al. (2025). (PDF) Substituent, Temperature and Solvent Effects on the Keto-Enol EQUILIBRIUM in β -Ketoamides: A Nuclear Magnetic Resonance Study. ResearchGate. [Link]

-

Furlong, J. J. P., et al. (2010). Relevant Mass Spectral Data for Amides and Thioamides Regarding Tautomerism Occurrence. ResearchGate. [Link]

-

Pearson. (n.d.). Tautomers of Dicarbonyl Compounds: Videos & Practice Problems. Pearson. [Link]

-

Hansen, P. E. (2023). Tautomerism of β-Diketones and β-Thioxoketones. Encyclopedia.pub. [Link]

-

Gastaca, B., et al. (2019). Thiosemicarbazones Synthesized from Acetophenones: Tautomerism, Spectrometric Data, Reactivity and Theoretical Calculations. Scientific Research Publishing. [Link]

-

Bharatam, P. V., & Patel, D. S. (2025). Computational study on the prototropic tautomerism between simple oxo-, thio-, carbon-, aza-hydrazones, and their respective azines. ResearchGate. [Link]

-

Suresh, L. (2025). (PDF) Synthesis and applications of α-oxothioamides. ResearchGate. [Link]

-

Manbeck, G. F., et al. (2011). Determination of Solvent Effects on Keto–Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR Revisiting a Classic Physical Chemistry Experiment. Journal of Chemical Education, 88(10), 1434-1437. [Link]

-

Stevens, E. D. (2017). Structure and charge distribution of oxamide as determined from high-order X-ray data. ResearchGate. [Link]

-

Hansen, P. E. (2025). A Study of the Tautomerism of β-Dicarbonyl Compounds with Special Emphasis on Curcuminoids. ResearchGate. [Link]

-

Antonov, L., et al. (2019). Tautomeric equilibrium in 1 given as an example for the structures from Scheme 1. ResearchGate. [Link]

-

El-Sayed, Y. S. (2015). Spectroscopic studies of keto–enol tautomeric equilibrium of azo dyes. RSC Publishing. [Link]

-

Foroozandeh, M., & Kirschner, K. (2023). Quantitative NMR spectroscopy of complex mixtures. Chemical Communications. [Link]

-

Suresh, R. N., et al. (2023). A panoramic view on synthetic applications of α-oxothioamides: a highly regioselective synthesis of 2-acyl-4-(het)arylthiazoles and thioethers. PMC. [Link]

-

Trendafilova, G., et al. (2018). NMR Spectroscopic Study of Tautomerism in Solution and in the Solid State. ResearchGate. [Link]

-

De Simone, A., et al. (2019). Synthesis and Biological Activity of Peptide α-Ketoamide Derivatives as Proteasome Inhibitors. PMC. [Link]

-

Isenegger, P. G., & Bode, J. W. (2021). Contemporary Applications of Thioamides and Methods for their Synthesis. ChemRxiv. [Link]

-

Suresh, R. N., et al. (2023). A panoramic view on synthetic applications of α-oxothioamides: a highly regioselective synthesis of 2-acyl-4-(het)arylthiazoles and thioethers. RSC Publishing. [Link]

-

Pérez-Venegas, M., et al. (2025). Nitroso-Oxime Tautomerism in Nitroso Pyrroles: Revealing Spectral Properties and Crystalline Structure. SSRN. [Link]

-

Abraham, R. J., et al. (2022). The Use of MM/QM Calculations of 13C Chemical Shifts in the Analysis of Edaravone Tautomers. Journal of Solution Chemistry, 51(8), 1081-1092. [Link]

-

Zhu, J., et al. (2001). Synthesis, X-ray crystallographic structures of thio substituted N-acetyl N'-methylamide alanine and evaluation of sp sulfur parameters of the CFF91 force field. Journal of Peptide Research, 58(1), 67-78. [Link]

-

Claramunt, R. M., et al. (2006). The Use of NMR Spectroscopy to Study Tautomerism. ResearchGate. [Link]

-

Petkov, I., et al. (2025). Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds. Beilstein Journals. [Link]

-

Wahl, A., & Sander, T. (2020). Tautomer Database: A Comprehensive Resource for Tautomerism Analyses. PMC. [Link]

-

Mohamed, G. G., & El-Gamel, N. E. A. (2015). Synthesis and characterization of new 2-cyano-2-(p-tolyl-hydrazono)-thioacetamide metal complexes and a study on their antimicrobial activities. PubMed. [Link]

-

De Simone, A., et al. (2019). Synthesis and Biological Activity of Peptide α-Ketoamide Derivatives as Proteasome Inhibitors. PubMed. [Link]

-

Antonov, L., et al. (2019). Tautomerism in Azo and Azomethyne Dyes: When and If Theory Meets Experiment. MDPI. [Link]

-

Nikolova, P., et al. (2020). 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization. MDPI. [Link]

-

Nikolova, P., et al. (2020). 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization. PubMed. [Link]

-

Reddy, C. S., et al. (2025). Synthesis and characterization of novel N-(4-methyl-2-oxo-2H-chrome-7-yl)-2-(5-phenylsubstituted-1,3,4-oxadiazol-2-ylthio)acetamide derivatives. ResearchGate. [Link]

-

El-Faham, A., et al. (2018). PM6-optimized structures of the tautomers of the azo dyes (I-IV). ResearchGate. [Link]

-

Al-Shiekh, R. A., & El-Tohamy, S. A. (2022). Structures, Energetics, and Spectra of (NH) and (OH) Tautomers of 2-(2-Hydroxyphenyl)-1-azaazulene. PMC. [Link]

-

Sarkis, G. Y. (1985). Synthesis and spectral characterization of some new N‐substituted 2‐aminobenzothiazoles, 2‐aminothiazolopyridines and 2‐aminothiazoloquinolines. Journal of Heterocyclic Chemistry, 22(4), 1025-1028. [Link]

-

Al-Ghorbani, M., et al. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. MDPI. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Page Not Found | Study Prep in Pearson+ [pearson.com]

- 3. m.youtube.com [m.youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. A panoramic view on synthetic applications of α-oxothioamides: a highly regioselective synthesis of 2-acyl-4-(het)arylthiazoles and thioethers - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Thiosemicarbazones Synthesized from Acetophenones: Tautomerism, Spectrometric Data, Reactivity and Theoretical Calculations [scirp.org]

- 8. Substituent, Temperature and Solvent Effects on the Keto-Enol EQUILIBRIUM in β-Ketoamides: A Nuclear Magnetic Resonance Study [scirp.org]

- 9. glaserr.missouri.edu [glaserr.missouri.edu]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

Introduction & Rationale: De-risking Thioamide-Containing Compounds in Early Discovery

An In-Depth Technical Guide: A Phased Approach to the Initial Toxicity Screening of 2-Oxo-2-phenylethanethioamide

In the landscape of drug discovery, the early identification of potential liabilities is paramount to mitigating late-stage failures. The axiom "fail early, fail cheap" underscores the necessity of robust initial toxicity screening. This guide outlines a comprehensive, tiered strategy for the initial toxicity assessment of 2-Oxo-2-phenylethanethioamide, a representative novel chemical entity containing a thioamide functional group. While this molecule serves as our specific subject, the principles and methodologies described herein are broadly applicable to other thioamide-containing candidates.

The core scientific premise of this guide is that the toxicity of many thioamides is not caused by the parent molecule itself, but is instead driven by metabolic bioactivation.[1][2] Cytochrome P450 (CYP) enzymes or flavin-containing monooxygenases (FMOs) can oxidize the electron-rich sulfur atom in a two-step process. The first oxidation yields a thioamide S-oxide (TASO), which can be further oxidized to a highly electrophilic and reactive thioamide S,S-dioxide (TASO2).[1] This reactive metabolite can then form covalent adducts with cellular nucleophiles, such as proteins and nucleic acids, leading to cellular dysfunction, immunogenicity, and toxicity.[1][3]

Therefore, a scientifically sound toxicity screening cascade must be designed not only to detect overt cytotoxicity but also to probe the potential for this specific, metabolism-dependent mechanism. Our approach integrates computational toxicology with a phased series of in vitro assays to build a comprehensive preliminary safety profile, enabling informed decision-making for further development.

Caption: Bioactivation of a thioamide and its interception by glutathione (GSH) in a trapping assay.

4.3 Experimental Protocol: Glutathione (GSH) Trapping Assay

This assay uses human liver microsomes (HLMs) as the source of metabolic enzymes and glutathione (GSH), a major cellular nucleophile, as the trapping agent. [4]

-

Incubation Setup: Prepare incubation mixtures in microcentrifuge tubes containing:

-

Phosphate buffer (pH 7.4)

-

Human Liver Microsomes (e.g., 1 mg/mL protein)

-

2-Oxo-2-phenylethanethioamide (e.g., 10 µM)

-

Glutathione (GSH, 1-5 mM)

-

-

Control Incubations: Prepare parallel incubations:

-

-NADPH (to confirm metabolism is enzyme-dependent)

-

-HLMs (to check for non-enzymatic degradation)

-

-GSH (to identify metabolites not trapped by GSH)

-

-

Initiation: Pre-warm mixtures at 37°C, then initiate the reaction by adding an NADPH-regenerating solution.

-

Time Course: Incubate for a set time (e.g., 60 minutes).

-

Quenching: Stop the reaction by adding an equal volume of cold acetonitrile containing an internal standard.

-

Sample Preparation: Centrifuge the samples to pellet the precipitated protein. Transfer the supernatant for analysis.

-

LC-MS/MS Analysis: Analyze the supernatant using a high-resolution liquid chromatography-mass spectrometry (LC-MS/MS) system. Search the data specifically for the predicted mass of the GSH adduct (Mass of Parent Compound + 305.068 Da). The detection of this specific mass, which is present only in the complete incubation (+HLM, +NADPH, +GSH), provides strong evidence for the formation of a reactive metabolite.

Data Synthesis & Go/No-Go Decision Framework

The final step is to integrate all data from the three phases to make an informed decision about the compound's future. The results should be consolidated into a single summary table.

| Assay | Result | Implication |

| In Silico Mutagenicity | Positive prediction | Alerted team to potential genotoxicity. |

| Cytotoxicity (HEK293, -S9) | IC50 > 1000 µM | Parent compound is non-toxic. |

| Cytotoxicity (HEK293, +S9) | IC50 = 55 µM | Confirms metabolism-dependent cytotoxicity. |

| Ames Test (-S9) | Negative | Parent compound is not a direct mutagen. |

| Ames Test (+S9) | Positive | A metabolite is mutagenic. (Major Red Flag) |

| Micronucleus Test (+S9) | Negative | The mutagenic metabolite does not appear to be clastogenic at tested concentrations. |

| GSH Trapping | GSH Adduct Detected | Confirms formation of a reactive, electrophilic metabolite. |

Based on these integrated results, a decision framework can be applied.

Caption: Decision-making framework based on integrated initial toxicity data.

In the hypothetical case presented, the compound would be flagged as NO-GO or high risk. The combination of metabolism-dependent cytotoxicity, direct evidence of a reactive metabolite, and a positive Ames test result indicates a significant liability that is unlikely to be acceptable for a therapeutic candidate. The project team would be advised to either terminate this chemical series or engage in a medicinal chemistry effort to redesign the molecule to eliminate the metabolic hotspot without losing efficacy.

References

-

Cheng, F., Li, W., Zhou, Y., Shen, J., Wu, Z., Liu, G., Lee, P. W., & Tang, Y. (2017). ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness. MedChemComm, 8(1), 76-84. [Link]

-

Le, T. V., Le, T. H., Nguyen, T. H., Nguyen, T. K. C., Nguyen, H. T., & Le, M. V. (2021). Benzo[d]thiazole-2-thiol bearing 2-oxo-2-substituted-phenylethan-1-yl as potent selective lasB quorum sensing inhibitors of Gram-negative bacteria. Scientific Reports, 11(1), 17235. [Link]

-

Koen, Y. M., Gogichaeva, N. V., Alterman, M. A., & Hanzlik, R. P. (2012). Metabolism and Toxicity of Thioacetamide and Thioacetamide S-Oxide in Rat Hepatocytes. Chemical Research in Toxicology, 25(4), 911–920. [Link]

-

Eawag. (2006, November 6). Thioacetamide Degradation Pathway. Eawag-BBD. [Link]

-

Cortex. Cortex Virtual ADMET. Cortex. [Link]

-

Dodge, A. G., & Wackett, L. P. (2006). Metabolism of Thioamides by Ralstonia pickettii TA. Applied and Environmental Microbiology, 72(8), 5193–5200. [Link]

-

LiverTox. (2009, February 4). Thioamides. National Institute of Diabetes and Digestive and Kidney Diseases. [Link]

-

BrainKart. (2017, September 23). Thioamides. BrainKart. [Link]

-

Creative Biolabs. Preliminary ADMET Prediction. Creative Biolabs. [Link]

-

Orolin, J., & Stopa, M. (2001). Evaluation of the toxicity of substituted benzthioanilides by using in vitro tests. Alternatives to Laboratory Animals, 29(5), 555-559. [Link]

-

Alves, V. M., Capuzzi, S. J., & Muratov, E. N. (2025, February 25). An Effective and Interpretable AutoML Method for Chemical ADMET Property Prediction. arXiv. [Link]

-

Lagedroste, M., et al. (2017). Thioholgamides: Thioamide-Containing Cytotoxic RiPP Natural Products. Organic Letters, 19(20), 5649–5652. [Link]

-

Hsieh, J. H., et al. (2019). Identifying Compounds with Genotoxicity Potential Using Tox21 High-Throughput Screening Assays. Chemical Research in Toxicology, 32(7), 1345–1361. [Link]

-

Penthala, N. R., et al. (2017). Synthesis and Evaluation of Novel Pyrazole Ethandiamide Compounds as Inhibitors of Human THP-1 Monocytic Cell Neurotoxicity. Molecules, 22(10), 1649. [Link]

-

Miller, L. M., et al. (2020). Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. Natural Product Reports, 37(2), 154-171. [Link]

-

Li, Y., et al. (2024). Unlocking the potential of the thioamide group in drug design and development. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). [Link]

-

Williams, R. T., & Illing, H. P. (1975). Metabolism of phenylethanolamines and 2-oxo-2-phenylethylamines in the rat. Xenobiotica, 5(10), 611-622. [Link]

-

Raies, A. B., & Bajic, V. B. (2024). Overview of Computational Toxicology Methods Applied in Drug and Green Chemical Discovery. International Journal of Molecular Sciences, 25(23), 13098. [Link]

-

FDA. (2014, June 23). Use of Computational Toxicology for the Biological Evaluation of Medical Devices. FDA. [Link]

-

Mendeley Data. (2020, February 18). Computational Toxicology. Mendeley Data. [Link]

-

Stachulski, A. V., et al. (2011). The Generation, Detection, and Effects of Reactive Drug Metabolites. Journal of Medicinal Chemistry, 54(11), 3561–3589. [Link]

-

Schneider, C. M., et al. (2025). Enantiospecific Synthesis and Cytotoxicity Evaluation of Oximidine II Analogues. European Journal of Organic Chemistry. [Link]

-

Curren, R. D., et al. (2015). Genotoxicity testing using the micronucleus and comet assays in normal human cell based 3D epithelial models. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 786-788, 1-13. [Link]

-

Nazari Tarhan, S., et al. (2012). Cytotoxic and Apoptogenic Properties of 2-Phenylthiazole-4- Carboxamide Derivatives in Human Carcinoma Cell Lines. Journal of Reports in Pharmaceutical Sciences, 1(1), 1-6. [Link]

-

Kim, J. E., et al. (2022). Genotoxicity test of eight natural color additives in the Korean market. Toxicology Research, 38(2), 163–173. [Link]

-

Ayan, E., & Acar, A. (2024). Research trends of computational toxicology: a bibliometric analysis. Environmental Science and Pollution Research, 31(45), 65991-66005. [Link]

-